molecular formula C12H17ClN2O2 B1397587 N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride CAS No. 1220033-74-8

N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride

Cat. No.: B1397587
CAS No.: 1220033-74-8
M. Wt: 256.73 g/mol
InChI Key: YZTVIRGWJCTKFK-UHFFFAOYSA-N
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Description

N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a white crystalline powder that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride typically involves the reaction of 3-(3-pyrrolidinyloxy)aniline with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization processes to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Pyrrolidin-3-yloxy)phenyl)acetamide
  • N-(3-(Pyrrolidin-2-yloxy)phenyl)acetamide
  • N-(3-(Pyrrolidin-4-yloxy)phenyl)acetamide

Uniqueness

N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride stands out due to its unique structural features, which confer specific chemical and biological properties. Its pyrrolidinyloxy group enhances its binding affinity to certain molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(3-pyrrolidin-3-yloxyphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-9(15)14-10-3-2-4-11(7-10)16-12-5-6-13-8-12;/h2-4,7,12-13H,5-6,8H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTVIRGWJCTKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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